molecular formula C16H15NO3 B5728541 4-benzoylphenyl N,N-dimethylcarbamate

4-benzoylphenyl N,N-dimethylcarbamate

Cat. No.: B5728541
M. Wt: 269.29 g/mol
InChI Key: AZCXSWUUVMQIPO-UHFFFAOYSA-N
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Description

4-Benzoylphenyl N,N-dimethylcarbamate is an organic compound with the molecular formula C16H17NO3 It is a derivative of carbamate, characterized by the presence of a benzoyl group attached to a phenyl ring, which is further linked to a dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylphenyl N,N-dimethylcarbamate typically involves the reaction of 4-aminobenzophenone with dimethyl carbonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes carbamation to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylphenyl N,N-dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

4-Benzoylphenyl N,N-dimethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzoylphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The benzoyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    4-Benzoylphenyl N-phenylcarbamate: Similar structure but with a phenyl group instead of dimethyl.

    4-Benzoylphenyl N-methylcarbamate: Contains a methyl group instead of dimethyl.

    4-Benzoylphenyl N-ethylcarbamate: Contains an ethyl group instead of dimethyl.

Uniqueness: 4-Benzoylphenyl N,N-dimethylcarbamate is unique due to its specific combination of a benzoyl group and a dimethylcarbamate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-benzoylphenyl) N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(19)20-14-10-8-13(9-11-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCXSWUUVMQIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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